molecular formula C16H16N4O5S B1299410 3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid CAS No. 910621-63-5

3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid

Cat. No. B1299410
CAS RN: 910621-63-5
M. Wt: 376.4 g/mol
InChI Key: BUGYDSJZQNENIV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical compound with significant applications in scientific experiments. It is available for purchase online for pharmaceutical testing . The molecular formula of this compound is C16H16N4O5S and it has a molecular weight of 376.4 g/mol .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction. The first step involves the synthesis of a methyl ester derivative of the compound, by a coupling reaction of SM and L-histidine methyl ester dihydrochloride. The second step involves the hydrolysis of the same .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H16N4O5S. It has a molecular weight of 376.39 .


Chemical Reactions Analysis

The compound is part of a group of pH-sensitive biodegradable polymeric materials. The pH-sensitive diblock copolymers were synthesized by ring opening polymerization and coupling reaction from poly (ethylene glycol) (MPEG), ε-caprolactone (CL), D,L-lactide (LA) and pH-sensitive moieties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.4 g/mol . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

The compound is part of a group of pH-sensitive biodegradable polymeric materials. The pH-sensitivity was further established by acid-based titration and DLS analysis .

Safety and Hazards

The compound is not intended for human or veterinary use. It is for research use only.

Future Directions

The compound is available for purchase online for pharmaceutical testing . This suggests that it may have potential applications in pharmaceutical research.

properties

IUPAC Name

(E)-4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-10-9-11(2)18-16(17-10)20-26(24,25)13-5-3-12(4-6-13)19-14(21)7-8-15(22)23/h3-9H,1-2H3,(H,19,21)(H,22,23)(H,17,18,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGYDSJZQNENIV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid

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